tert-Butyl 1H-pyrazole-4-carboxylate

procurement cost analysis purity

This solid tert-butyl ester serves as an orthogonal protecting group for pyrazole-4-carboxylic acid in multi-step syntheses. Unlike methyl/ethyl esters, it withstands palladium-catalyzed cross-couplings and base-mediated alkylations, then cleaves cleanly with TFA. Its solid form simplifies automated solid-phase workflows and improves solubility in organic solvents for chromatographic purification. Ideal for kinase inhibitor and agrochemical intermediate synthesis.

Molecular Formula C8H12N2O2
Molecular Weight 168.19 g/mol
CAS No. 611239-23-7
Cat. No. B1392755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 1H-pyrazole-4-carboxylate
CAS611239-23-7
Molecular FormulaC8H12N2O2
Molecular Weight168.19 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1=CNN=C1
InChIInChI=1S/C8H12N2O2/c1-8(2,3)12-7(11)6-4-9-10-5-6/h4-5H,1-3H3,(H,9,10)
InChIKeyUAERPLOMIPPTSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 1H-pyrazole-4-carboxylate CAS 611239-23-7: Technical Overview & Sourcing Landscape


tert-Butyl 1H-pyrazole-4-carboxylate (CAS 611239-23-7) is a heterocyclic building block consisting of a pyrazole core with a tert-butyl ester at the 4‑position . It is primarily employed as a protected intermediate in medicinal chemistry and agrochemical synthesis, where the tert‑butyl ester serves as an acid‑labile protecting group for the carboxylic acid functionality [1]. The compound is typically supplied as a white to off‑white solid with a purity of ≥97%, a molecular weight of 168.19 g/mol, and a predicted boiling point of 286.4 °C . Its commercial availability from multiple global suppliers makes it a convenient starting material for multi‑step synthetic sequences .

Why tert-Butyl 1H-pyrazole-4-carboxylate Cannot Be Replaced with Unprotected Acids or Other Esters


In multi‑step organic syntheses, the choice of carboxyl protecting group critically influences reaction compatibility, purification ease, and overall yield [1]. The free pyrazole‑4‑carboxylic acid is poorly soluble in many organic solvents and can undergo unwanted side reactions under basic or nucleophilic conditions . While methyl or ethyl esters are common alternatives, they differ in their deprotection profiles and physical handling properties [2]. The tert‑butyl ester in CAS 611239-23-7 offers a distinct combination of acid‑labile deprotection, enhanced steric stability toward nucleophiles, and a solid physical state that simplifies weighing and storage relative to liquid analogs . These differences are not interchangeable and directly impact the efficiency and reproducibility of synthetic routes, as detailed in the quantitative comparisons below.

Quantitative Differentiation of tert-Butyl 1H-pyrazole-4-carboxylate vs. Ethyl and Methyl Ester Analogs


Cost Efficiency: Price per Gram and Purity Analysis

When comparing the cost per gram of high‑purity material, tert‑butyl 1H‑pyrazole‑4‑carboxylate is priced at approximately £38.00 per gram (≥97% purity) from a major European supplier . In contrast, the ethyl ester analog (CAS 37622‑90‑5) is available at £15.00 per 5 g (£3.00/g) for ≥95% purity from a comparable UK source , and the methyl ester (CAS 51105‑90‑9) is listed at £19.00 per gram for 98% purity . Thus, the tert‑butyl ester is 6‑ to 12‑fold more expensive on a per‑gram basis, reflecting its more specialized protecting group chemistry and lower commercial demand.

procurement cost analysis purity

Physical State: Solid vs. Liquid Handling Advantages

tert‑Butyl 1H‑pyrazole‑4‑carboxylate is a solid at room temperature , whereas the corresponding methyl ester is reported as a liquid (density 1.036 g/mL at 25 °C) . The ethyl ester is also a solid . This physical state difference simplifies accurate weighing and storage, particularly in automated parallel synthesis platforms where solid dispensing is preferred over handling viscous liquids.

handling stability weighing

Deprotection Selectivity: Acid‑Labile tert‑Butyl vs. Base‑Labile Methyl Ester

The tert‑butyl ester is cleaved under mildly acidic conditions (e.g., trifluoroacetic acid in dichloromethane) via formation of the stable tert‑butyl cation, while methyl esters require basic hydrolysis (e.g., LiOH in THF/water) [1]. This orthogonal deprotection profile allows the tert‑butyl ester to be removed selectively in the presence of base‑sensitive functionalities such as acetals, silyl ethers, or certain amides . No quantitative yield data specific to this pyrazole core were identified, but class‑level studies demonstrate typical deprotection yields >90% for tert‑butyl esters under optimized acidic conditions [2].

protecting group deprotection orthogonality

Steric Stability: Resistance to Nucleophilic Attack

The bulky tert‑butyl group provides significant steric shielding to the ester carbonyl, reducing its susceptibility to nucleophilic addition or transesterification under basic conditions compared to methyl or ethyl esters [1]. While no direct kinetic studies for this specific compound were found, the general principle is well established: tert‑butyl esters exhibit greater stability toward nucleophiles such as Grignard reagents or lithium amides, which can attack less hindered esters [2]. The chemical stability of tert‑butyl 1H‑pyrazole‑4‑carboxylate under recommended storage conditions (inert atmosphere, room temperature) is explicitly noted in its safety data sheet .

steric hindrance stability shelf life

High‑Value Application Scenarios for tert-Butyl 1H-pyrazole-4-carboxylate


Medicinal Chemistry: Protecting Group Strategy in Multi‑Step Kinase Inhibitor Synthesis

When constructing kinase inhibitors that incorporate a pyrazole‑4‑carboxylic acid motif, the tert‑butyl ester serves as a robust, acid‑labile protecting group. It survives palladium‑catalyzed cross‑couplings and base‑mediated alkylations, then is cleanly removed with TFA in the final step to reveal the free acid for further functionalization [1]. This orthogonal protection strategy is not feasible with methyl or ethyl esters, which would hydrolyze prematurely under the basic conditions often employed in heterocycle elaboration .

Agrochemical Intermediate: Synthesis of Fluorinated Pyrazole Herbicides

Fluorinated pyrazole‑4‑carboxylic acids are key intermediates in modern herbicides. The tert‑butyl ester derivative can be employed in the multigram synthesis of fluoroalkyl‑substituted pyrazoles, where the tert‑butyl group enhances solubility in organic solvents and facilitates chromatographic purification [2]. Yields of 1–25 g per batch have been reported for related fluorinated pyrazole‑4‑carboxylate esters [3].

Chemical Biology: Solid‑Phase Peptide Conjugation

The solid physical state of tert‑butyl 1H‑pyrazole‑4‑carboxylate makes it amenable to automated solid‑phase synthesis workflows. The tert‑butyl ester can be coupled to amine‑functionalized resins, and subsequent on‑resin deprotection with TFA liberates the pyrazole‑4‑carboxylic acid for direct conjugation to peptides or small molecules .

Material Science: Synthesis of Metal‑Organic Frameworks (MOFs)

Pyrazole‑4‑carboxylates are versatile ligands for the construction of MOFs. The tert‑butyl ester can be hydrolyzed in situ to generate the carboxylate ligand under solvothermal conditions, offering controlled release of the coordinating group. The increased lipophilicity of the tert‑butyl ester relative to methyl or ethyl esters may also influence crystal morphology [4].

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